molecular formula C28H35ClN2O2 B1668353 Carbiphene hydrochloride CAS No. 467-22-1

Carbiphene hydrochloride

Cat. No. B1668353
CAS RN: 467-22-1
M. Wt: 467 g/mol
InChI Key: DQPNQXUUCWOWCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Carbiphene hydrochloride is C28H34N2O2 . The exact mass is 466.24 and the molecular weight is 467.050 . The elemental composition is C 72.01%, H 7.55%, Cl 7.59%, N 6.00%, O 6.85% .


Physical And Chemical Properties Analysis

Carbiphene hydrochloride has a boiling point of 566.3ºC at 760 mmHg . The flash point is 296.3ºC . The LogP value is 5.40160, indicating its lipophilicity . The PSA (Polar Surface Area) is 32.78000 . The vapour pressure is 7.67E-13mmHg at 25°C .

Scientific Research Applications

Graphene-Based Biosensor Technology

Carbiphene hydrochloride, like other hydrochloride salts, can be integrated into biosensor technologies due to its chemical properties. Specifically, graphene-based biosensors utilize various compounds for immobilizing biomolecules such as antibodies, DNA, and enzymes. The coupling of biomolecules via hydrochloride reactions is crucial in creating sensitive and selective biosensors. These biosensors have significant applications in life sciences and medicine, enhancing early disease diagnosis and pathogen detection (Peña-Bahamonde et al., 2018).

Carboxylesterases Interaction Studies

In toxicology, studies on carboxylesterases (CarbE) and their interaction with various compounds, including hydrochloride salts, contribute to understanding detoxication mechanisms. CarbE are enzymes that detoxify organophosphorus compounds (OPC) by hydrolyzing ester bonds and binding at the active site, thus reducing the amount of OPC available for acetylcholinesterase inhibition. This research is vital for understanding metabolic conversions of OPC to less toxic metabolites (Jokanović et al., 1996).

Synthesis of Isoxazol-5(4H)-one Derivatives

In chemical synthesis, hydrochloride salts like carbiphene hydrochloride are used in the synthesis of various organic compounds. For example, a series of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives were synthesized using hydroxylamine hydrochloride and other components. This process, involving water as a solvent and antimony trichloride as a catalyst, highlights the role of hydrochloride salts in facilitating chemical reactions (Pourmousavi et al., 2018).

Fluorescent Dye Applications

Carbiphene hydrochloride, similar to other hydrochloride compounds, can be used in the development of fluorescent dyes. Perylene bisimide (PBI) is one such example, demonstrating strong emission and high photostability. The application of PBI in analytical fields, such as environmental and biological analysis, is being expanded, showcasing the potential of hydrochloride salts in developing new analytical methods (Soh & Ueda, 2011).

properties

IUPAC Name

2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O2.ClH/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24;/h5-19H,4,20-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNQXUUCWOWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196912
Record name Carbiphene hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbiphene hydrochloride

CAS RN

467-22-1
Record name Benzeneacetamide, α-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name Carbiphene hydrochloride [USAN]
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Record name Jubalon
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Record name Carbiphene hydrochloride
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Record name Carbifene hydrochloride
Source European Chemicals Agency (ECHA)
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Record name CARBIPHENE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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